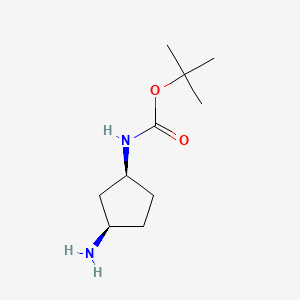

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane

Übersicht

Beschreibung

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentane ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and facilitates its use in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Introduction of Amino Group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selectivity.

Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group remains intact during subsequent reactions.

Industrial Production Methods

Industrial production of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used.

Major Products Formed

Substitution Reactions: Substituted cyclopentane derivatives.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Peptide or amide bond-containing compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C₁₁H₁₉N₂O₄

- Molecular Weight : 229.28 g/mol

- Melting Point : 111.8 °C

- Purity : ≥94% (HPLC)

The compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino functionality, allowing for selective reactions in synthetic pathways.

Organic Synthesis

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure facilitates the formation of various derivatives that are crucial in developing new compounds for research and pharmaceutical applications. The Boc group provides stability during synthesis and can be selectively removed to reveal the active amine group when necessary.

Medicinal Chemistry

The compound is investigated for its potential applications in drug development, particularly as a precursor for enzyme inhibitors and receptor modulators. Its structural properties allow it to interact with biological targets effectively, making it significant for therapeutic interventions .

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in synthesizing compounds that selectively inhibit specific enzyme activities. This capability is essential for developing treatments for various diseases, including cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in real-world scenarios:

- Enzyme Inhibition : A study demonstrated that derivatives synthesized from this compound exhibited inhibitory effects on specific enzymes involved in metabolic pathways. This finding is pivotal for designing new therapeutic agents targeting metabolic disorders .

- Pharmaceutical Development : Researchers have successfully synthesized new drug candidates using this compound as a key intermediate. These candidates showed promising activity against various cancer cell lines, indicating their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of (1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The Boc protecting group ensures that the compound remains stable and can be selectively deprotected to reveal the active amine group when needed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,3R)-3-Amino-1-(carbobenzyloxyamino)cyclopentane: Similar structure but with a carbobenzyloxy protecting group instead of Boc.

(1S,3R)-3-Amino-1-(acetylamino)cyclopentane: Similar structure but with an acetyl protecting group.

(1S,3R)-3-Amino-1-(benzylamino)cyclopentane: Similar structure but with a benzyl protecting group.

Uniqueness

(1S,3R)-3-Amino-1-(tert-butoxycarbonylamino)cyclopentane is unique due to its Boc protecting group, which provides enhanced stability and ease of removal under mild conditions. This makes it particularly useful in synthetic applications where selective deprotection is required.

Biologische Aktivität

(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research. This compound serves as a versatile building block in the synthesis of enzyme inhibitors and receptor modulators, making it significant for both academic and pharmaceutical research.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₉N₂O₄

- Molecular Weight : 229.28 g/mol

- Melting Point : 111.8 °C

- Purity : ≥94% (HPLC)

The biological activity of this compound is primarily associated with its role as a synthetic intermediate in pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group allows selective reactions without interference from the amine functionality. Upon deprotection, the active amine group can interact with various biological targets such as enzymes and receptors, modulating their activity effectively.

Enzyme Inhibition

Research has indicated that this compound can be employed in the development of enzyme inhibitors. For instance, studies have shown its potential in synthesizing compounds that selectively inhibit certain enzyme activities, which is crucial for therapeutic interventions in various diseases.

Receptor Modulation

This compound has been investigated for its ability to modulate receptor activity. Notably, derivatives of aminocyclopentanes have been identified as potent and selective NR2B receptor antagonists, which are relevant in treating conditions like neuropathic pain and Parkinson’s disease. The structural modifications involving this compound have been linked to enhanced receptor occupancy and reduced side effects compared to non-selective NMDA antagonists .

Study on NR2B Antagonism

A study highlighted the efficacy of a series of 3-substituted aminocyclopentanes as NR2B receptor antagonists. The incorporation of this compound derivatives led to compounds that displayed high potency and selectivity in preclinical models. These compounds showed significant improvement in managing pain without adverse effects on motor coordination .

| Compound | NR2B Binding Affinity (K_i nM) | hERG Binding Affinity (IP nM) |

|---|---|---|

| (R,R)-8 | 830 | 15000 |

| (S,R)-8 | 2.8 | 3200 |

| (S,S)-8 | 3.6 | 22000 |

This table illustrates that certain configurations of aminocyclopentanes derived from this compound exhibit significantly improved binding affinities for NR2B receptors while maintaining lower hERG affinities, indicating a favorable safety profile .

Research on Metabotropic Receptors

Another investigation into the compound's derivatives revealed their interaction with metabotropic excitatory amino acid receptors. Specifically, (1S,3R)-ACPD was found to be up to 30 times more potent than other compounds at these receptors, showcasing the potential of this structural class in neurological applications .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454709-98-9 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.